molecular formula C5H3N3S B1250722 Thiazolo[4,5-d]pyrimidine CAS No. 273-99-4

Thiazolo[4,5-d]pyrimidine

Cat. No.: B1250722
CAS No.: 273-99-4
M. Wt: 137.16 g/mol
InChI Key: YWBULOYFCXZCGF-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidine is a heterocyclic compound that combines the structural features of both thiazole and pyrimidine rings. This fusion results in a unique scaffold that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This compound derivatives have been explored for their antimicrobial, antiviral, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-d]pyrimidine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide. This reaction yields 5-chloro-7-methylthis compound-2(3H)-thione, which can be further alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods: Industrial production methods for this compound derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of thiazolo[4,5-d]pyrimidine derivatives varies depending on their specific biological targets. For instance:

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine can be compared with other similar heterocyclic compounds, such as:

Uniqueness: this compound stands out due to its unique combination of thiazole and pyrimidine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

[1,3]thiazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3S/c1-4-5(7-2-6-1)8-3-9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBULOYFCXZCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438456
Record name Thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273-99-4
Record name Thiazolo[4,5-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Reaction of N-cyanobismethylthiomethyl-eneimine with ethyl thioglycollate gives ethyl 2-methylthio-4-aminothiazole-5-carboxamide. Cyclization with formamide or equivalent, followed by desulfurization of the methylthio gives a thiazolopyrimidone, which can be activated by Vilsmeier reagent ,and the chloride displaced by the desired amine to give the desired thiazolo[4,5-d]pyrimidine derivatives as shown above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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